molecular formula C6H6IN3O2 B14857630 (6-Iodo-4-nitropyridin-2-YL)methylamine

(6-Iodo-4-nitropyridin-2-YL)methylamine

Cat. No.: B14857630
M. Wt: 279.04 g/mol
InChI Key: OQBBMCLRVPNHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Iodo-4-nitropyridin-2-YL)methylamine is a chemical compound with the molecular formula C6H6IN3O2 and a molecular weight of 279.04 g/mol It is characterized by the presence of an iodine atom, a nitro group, and a methylamine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Iodo-4-nitropyridin-2-YL)methylamine can be achieved through several methods. One common approach involves the nitration of pyridine derivatives followed by iodination and subsequent amination. For instance, the nitration of pyridine can be carried out using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The iodination step can be performed using iodine and a suitable oxidizing agent, such as hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and iodination processes, followed by purification steps to obtain the desired compound with high purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Iodo-4-nitropyridin-2-YL)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, iodine, and various nucleophiles. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the iodine atom .

Mechanism of Action

The mechanism of action of (6-Iodo-4-nitropyridin-2-YL)methylamine involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom and methylamine group also contribute to the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Iodo-4-nitropyridin-2-YL)methylamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an iodine atom, nitro group, and methylamine group makes it a versatile compound for various applications .

Properties

Molecular Formula

C6H6IN3O2

Molecular Weight

279.04 g/mol

IUPAC Name

(6-iodo-4-nitropyridin-2-yl)methanamine

InChI

InChI=1S/C6H6IN3O2/c7-6-2-5(10(11)12)1-4(3-8)9-6/h1-2H,3,8H2

InChI Key

OQBBMCLRVPNHIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)I)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.